molecular formula C10H13Cl2N B6182181 rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans CAS No. 2613299-76-4

rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans

Cat. No.: B6182181
CAS No.: 2613299-76-4
M. Wt: 218.1
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Description

The compound "rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans" is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure. This particular compound, with its specific stereochemistry and substitution pattern, exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the preparation of a 1-methyl-2-phenylazetidine intermediate, followed by selective chlorination at the 3-position. The racemic mixture is then treated with hydrochloric acid to form the hydrochloride salt.

Key reaction steps:

  • Formation of the azetidine ring: Starting from a suitable precursor, such as 1-methyl-2-phenylpropane, the azetidine ring is formed via intramolecular nucleophilic substitution.

  • Chlorination: Introduction of the chlorine atom at the 3-position is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Formation of the hydrochloride salt: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis of rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride involves similar steps but optimized for large-scale production. This includes using efficient catalytic systems, high-yielding reagents, and continuous flow reactors to maintain stringent control over reaction conditions and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride undergoes various chemical reactions, primarily due to the presence of the chlorine atom and the azetidine ring.

  • Nucleophilic substitution:

  • Oxidation: The compound can undergo oxidation reactions at the nitrogen or carbon atoms under appropriate conditions.

  • Reduction: Reduction of the azetidine ring or the substituents can lead to diverse structural modifications.

Common Reagents and Conditions

  • Nucleophilic substitution: Sodium methoxide (NaOMe), potassium hydroxide (KOH), and other nucleophiles in polar solvents.

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

Depending on the reaction type and conditions, major products include various substituted azetidine derivatives, oxidized products with altered ring structures, and reduced compounds with modified substituents.

Scientific Research Applications

rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride has found applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving strained ring systems.

  • Biology: Investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Explored as a potential pharmaceutical agent, especially in the treatment of neurological disorders due to its unique structural features.

  • Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The strained azetidine ring and the chlorine substituent play crucial roles in its interaction with biological targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-3-chloro-1-methyl-2-phenylazetidine hydrochloride, cis: : Differing in stereochemistry, this compound exhibits different chemical and biological properties.

  • 3-bromo-1-methyl-2-phenylazetidine hydrochloride: : With a bromine atom instead of chlorine, it shows variations in reactivity and applications.

  • 1-methyl-2-phenylazetidine: : Lacking the halogen substituent, this compound serves as a simpler analog for comparative studies.

Uniqueness

rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride stands out due to its specific stereochemistry and the presence of a chlorine atom, which confer unique reactivity patterns and biological activities. These features make it a valuable compound for scientific research and industrial applications.

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Properties

CAS No.

2613299-76-4

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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